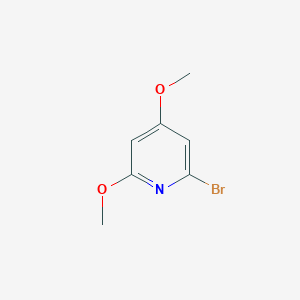

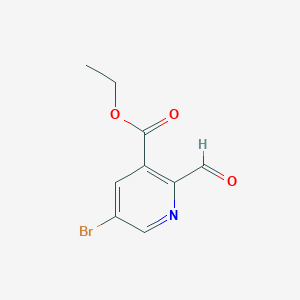

2-溴-4,6-二甲氧基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of brominated pyridine derivatives often involves the use of halogenation reactions. For instance, the synthesis of 3-bromo-2,6-dimethoxypyridine was achieved by the bromination of 2,6-dimethoxypyridine using bromine at low temperatures, yielding a 74.8% yield . Similarly, the synthesis of other brominated pyridine derivatives, such as 6-bromo-imidazo[4,5-b]pyridine derivatives, was performed using a systematic approach involving condensation and alkylation reactions . These methods could potentially be adapted for the synthesis of 2-Bromo-4,6-dimethoxypyridine.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives is often elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was determined from single-crystal X-ray diffraction data . The crystal structure of various brominated pyridine derivatives was also confirmed using X-ray analysis, revealing details such as conformation and intermolecular interactions . These techniques would be applicable for determining the molecular structure of 2-Bromo-4,6-dimethoxypyridine.

Chemical Reactions Analysis

Brominated pyridine derivatives can undergo a range of chemical reactions with nucleophiles, as studied in the reaction of a 2-bromomethyl 1,4-dihydropyridine derivative with various nucleophiles . The reactivity of these compounds towards different reagents can lead to a variety of products, indicating the potential for diverse chemical transformations in 2-Bromo-4,6-dimethoxypyridine as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives, such as solubility, melting point, and reactivity, are influenced by the presence of substituents on the pyridine ring. For example, the crystal structure and intermolecular interactions can affect the stability and density of the compounds . The antioxidant properties of a series of substituted pyridinols were also reported, suggesting that electron-donating groups on the pyridine ring can enhance the stability of these compounds . These findings can be extrapolated to predict the properties of 2-Bromo-4,6-dimethoxypyridine.

科学研究应用

复杂化合物的合成

2-溴-4,6-二甲氧基吡啶用于各种复杂化合物的合成。例如,它在制备 2,2',6,6'-四甲氧基-4,4'-二苯基膦酰基-3,3'-联吡啶中起作用,该过程涉及溴化和亲电取代反应 (陈玉燕,2004)。此外,它还参与吡啶鎓的产生,这证实了其在 Meldrum 酸衍生物开发中的作用 (N. Kuhn, A. Al-Sheikh, M. Steimann, 2003)。

硝化反应中的定向影响

该化合物在吡啶-N-氧化物的衍生物的硝化反应中表现出定向影响。例如,在 3-溴-5-甲氧基吡啶-N-氧化物的硝化中,6-硝基衍生物被分离为唯一的反应产物 (H. J. Hertog, M. V. Ammers, S. Schukking, 2010)。

在溴化过程中的应用

2-溴-4,6-二甲氧基吡啶在溴化过程中有效,尤其是在存在吸电子基团时。这产生了一系列溴代吲哚,证明了其在合成各种溴代化合物中的用途 (P. R. K. Mitchell 等,2012)。

高压反应研究

研究表明,2-溴-4,6-二甲氧基吡啶在高压下与乙炔二甲酸二甲酯反应生成加合物。这突出了其在特定条件下的反应性,有助于高压化学研究 (松本清,Y. Ikemi-Kono,T. Uchida,1978)。

抗氧化性能探索

该化合物还因其在合成抗氧化剂中的潜力而受到研究。2-溴-4,6-二甲氧基吡啶衍生物因其抗氧化性能而受到探索,特别是在断链反应中 (M. Wijtmans, D. Pratt, J. Brinkhorst, R. Serwa, L. Valgimigli, G. Pedulli, N. Porter, 2004)。

安全和危害

作用机制

Target of Action

The primary target of 2-Bromo-4,6-dimethoxypyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

2-Bromo-4,6-dimethoxypyridine interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound’s success in the SM coupling reaction originates from its relatively stable nature, readiness for preparation, and generally environmentally benign characteristics .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction . The downstream effects include the formation of new carbon–carbon bonds . This reaction is exceptionally mild and functional group tolerant .

Result of Action

The result of the action of 2-Bromo-4,6-dimethoxypyridine is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This leads to the synthesis of complex organic compounds .

Action Environment

The action of 2-Bromo-4,6-dimethoxypyridine is influenced by environmental factors such as temperature and atmosphere. It is typically stored in an inert atmosphere at 2-8°C . These conditions help maintain the stability and efficacy of the compound .

属性

IUPAC Name |

2-bromo-4,6-dimethoxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-10-5-3-6(8)9-7(4-5)11-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLBSQOJFFKGBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,6-dimethoxypyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-[(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)methyl]furan-2-carboxylate](/img/structure/B3010437.png)

![Sodium 1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B3010440.png)

![2-[[5-(Phenoxymethyl)furan-2-carbonyl]amino]butanedioic acid](/img/structure/B3010441.png)

![3-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3010442.png)

![N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3010444.png)

![3-bromo-5,7-dimethyl-2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B3010448.png)

![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3010453.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B3010454.png)